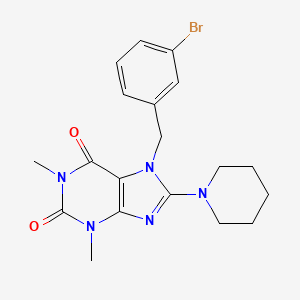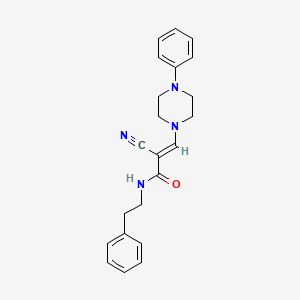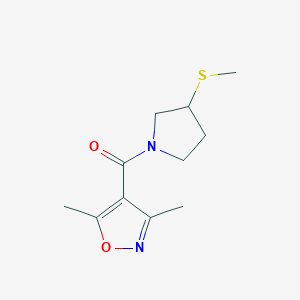
(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32. It has been studied in the context of cancer therapy, particularly as a potential inhibitor of BRD4 .
Synthesis Analysis
The synthesis of this compound has been described in the context of creating a series of derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . Among these derivatives, a compound named DDT26 was found to exhibit potent inhibitory activity against BRD4 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3,5-dimethylisoxazol-4-yl group and a 3-(methylthio)pyrrolidin-1-yl group. Further analysis of the molecular structure would require more specific data or computational modeling .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is associated with research in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds and intermediates with potential pharmaceutical applications. Its structural features allow for its involvement in a variety of chemical reactions, contributing to the synthesis of complex organic molecules.
One study demonstrates the synthesis of dimethyl sulfomycinamate, a compound derived from the sulfomycin family of thiopeptide antibiotics, showcasing the compound's role in multistep organic synthesis processes. This research highlights the compound's utility in synthesizing biologically active molecules with potential antimicrobial properties (Bagley et al., 2005).
Furthermore, the reaction of dialkyl 2-butynoate with aniline and formaldehyde revises the structure of the product, indicating the compound's involvement in complex chemical transformations and its significance in elucidating reaction mechanisms (Srikrishna et al., 2010).
Antimicrobial and Anticancer Research
Research also explores the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities. This suggests the potential application of the compound in developing new antimicrobial agents, with studies showing good antibacterial and antifungal activity attributed to the presence of heterocyclic rings (Hublikar et al., 2019).
Another aspect of its application is in the field of anticancer research, where derivatives containing oxazole, pyrazoline, and pyridine were synthesized and studied for their anticancer activity against a panel of 60 cancer cell lines. The results indicate the compound's relevance in the search for new therapeutic agents with potential anticancer properties (Katariya et al., 2021).
Structural and Computational Chemistry
Research involving structural and computational analysis, such as density functional theory (DFT) studies and X-ray diffraction, has been conducted on related compounds. These studies provide insights into the molecular structure, electrostatic potential, and physicochemical properties, underpinning the compound's role in advancing the understanding of molecular interactions and chemical reactivity (Huang et al., 2021).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential as a BRD4 inhibitor, given the promising results obtained with its derivative DDT26 . Additionally, the development of novel therapeutic agents with different mechanisms of action could be a significant area of focus, given the challenges associated with traditional chemotherapy .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-10(8(2)15-12-7)11(14)13-5-4-9(6-13)16-3/h9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVUVFIMCIBEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

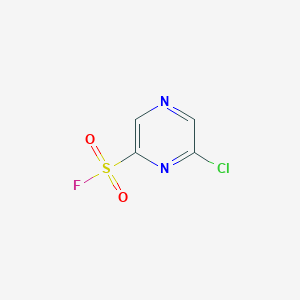
![methyl 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2606600.png)



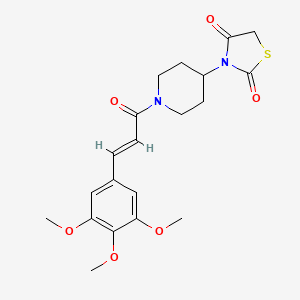
![2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2606611.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)
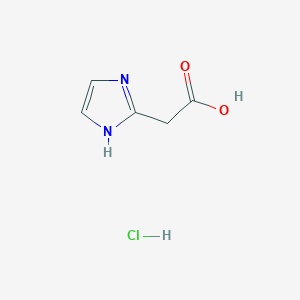
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2606615.png)
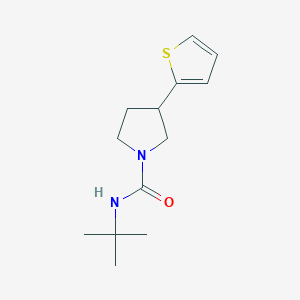
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone](/img/structure/B2606619.png)
